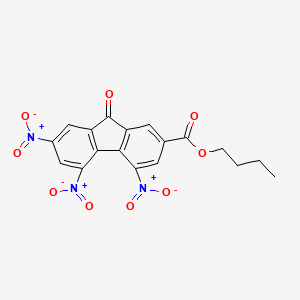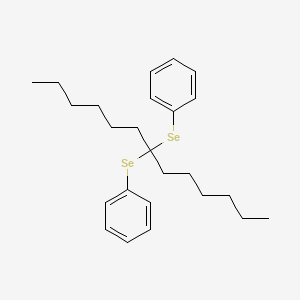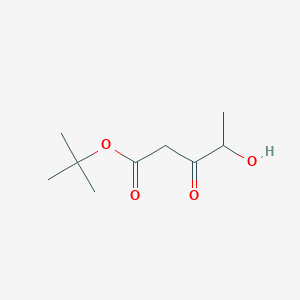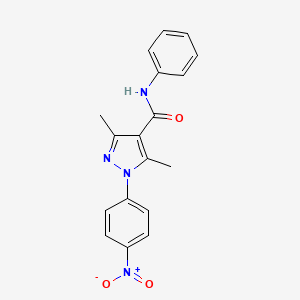
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C23H17N3O9 It is known for its unique structure, which includes a fluorene core substituted with nitro groups and a butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of a fluorene derivative followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Amino derivatives of the fluorene compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Hydrolysis: 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid.
科学的研究の応用
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in studying the effects of nitroaromatic compounds on biological systems. It may be used in assays to investigate enzyme interactions or cellular responses.
Medicine: Research into its potential as a pharmacophore for developing new drugs. The nitro groups and fluorene core could be modified to create compounds with therapeutic properties.
Industry: Possible use in the development of advanced materials, such as high-energy materials or specialized polymers.
作用機序
The mechanism of action of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA damage, or oxidative stress. The fluorene core may also interact with hydrophobic regions of proteins or membranes, influencing the compound’s activity.
類似化合物との比較
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other nitroaromatic compounds and fluorene derivatives:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide: Similar structure but with an amide group instead of an ester.
Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate:
9-Isopropylidene-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Different alkyl group and ester, affecting its physical and chemical properties.
特性
CAS番号 |
61372-93-8 |
|---|---|
分子式 |
C18H13N3O9 |
分子量 |
415.3 g/mol |
IUPAC名 |
butyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O9/c1-2-3-4-30-18(23)9-5-11-15(13(6-9)20(26)27)16-12(17(11)22)7-10(19(24)25)8-14(16)21(28)29/h5-8H,2-4H2,1H3 |
InChIキー |
RBUXQVKLVDHBOF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)



